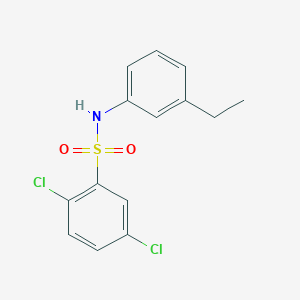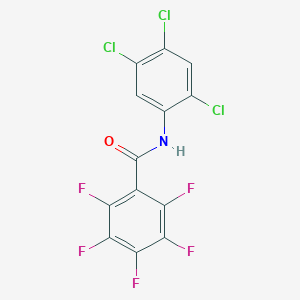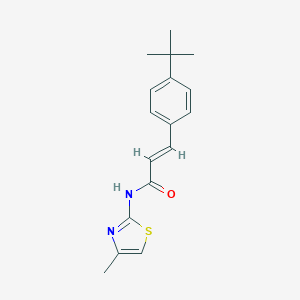![molecular formula C18H17Cl2N5O B458436 (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B458436.png)
(E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: The pyrazole ring is then functionalized with the 3,4-dichlorobenzyl and 1-ethyl groups through nucleophilic substitution reactions.
Formation of the propenamide linkage: The final step involves the formation of the propenamide linkage through a condensation reaction between the functionalized pyrazole and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-PROPYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
Uniqueness
The uniqueness of (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C18H17Cl2N5O |
|---|---|
Peso molecular |
390.3g/mol |
Nombre IUPAC |
(E)-N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C18H17Cl2N5O/c1-2-24-11-14(8-21-24)4-6-18(26)23-15-9-22-25(12-15)10-13-3-5-16(19)17(20)7-13/h3-9,11-12H,2,10H2,1H3,(H,23,26)/b6-4+ |
Clave InChI |
LEOOCHRSTVVWHY-GQCTYLIASA-N |
SMILES |
CCN1C=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl |
SMILES isomérico |
CCN1C=C(C=N1)/C=C/C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CCN1C=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3-{4-Nitrophenyl}acryloyl)-1-piperazinyl]pyrimidine](/img/structure/B458357.png)

![5-bromo-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]furan-2-carboxamide](/img/structure/B458359.png)



![N-{6-[(3,3-dimethylbutanoyl)amino]hexyl}-3,3-dimethylbutanamide](/img/structure/B458368.png)

![N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B458370.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-(2-thienyl)acrylamide](/img/structure/B458373.png)
![2-(1,3-Benzodioxol-5-yl)-4-[(4-{4-nitrophenyl}-1-piperazinyl)carbonyl]quinoline](/img/structure/B458374.png)
![3-methyl-N-(9-{[(3-methyl-2-thienyl)carbonyl]amino}nonyl)-2-thiophenecarboxamide](/img/structure/B458375.png)
![2-[4-(4-Bromobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B458376.png)
